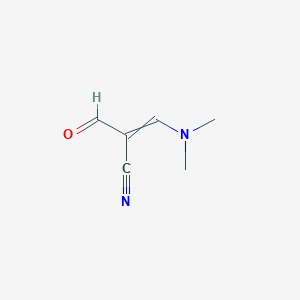

2-Cyano-3-dimethylaminoacrolein

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-(dimethylamino)-2-formylprop-2-enenitrile |

InChI |

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3 |

InChI Key |

RRUXUDNMISMLAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C=O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyano 3 Dimethylaminoacrolein

Established Direct Synthesis Protocols for 2-Cyano-3-dimethylaminoacrolein

Direct synthesis methods provide the most straightforward pathways to this compound. These protocols are often characterized by their efficiency and the use of readily available starting materials.

Synthesis from Dimethylformamide Precursors via Vilsmeier-Type Reactions

A prominent method for the synthesis of this compound involves the use of dimethylformamide (DMF) as a key precursor in Vilsmeier-type reactions. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds. wikipedia.orgorganic-chemistry.org In this context, the Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.orgwikipedia.org

One established procedure involves the reaction of β-dimethylaminoacrylonitrile with a pre-formed Vilsmeier reagent. prepchem.com In this process, N,N-dimethylformamide is treated with phosphorus oxychloride at low temperatures to form the Vilsmeier reagent. Subsequent dropwise addition of a solution of β-dimethylaminoacrylonitrile in 1,2-dichloroethane, while maintaining a low temperature, leads to the formation of the desired product after workup and purification. prepchem.com The reaction mixture is typically neutralized, and the product is extracted with an organic solvent like ethyl acetate (B1210297). prepchem.com Crystallization from a suitable solvent, such as ethanol, yields pure this compound as light yellow prisms. prepchem.com

The Vilsmeier-Haack reaction is not only used for the synthesis of the parent compound but also serves as a foundational method for producing a variety of substituted derivatives. The reaction's versatility allows for the introduction of different functional groups, leading to a broad range of analogues. semanticscholar.org

Dehydrogenation-Based Synthetic Routes to this compound

Information specifically detailing dehydrogenation-based synthetic routes to this compound is not extensively covered in the provided search results. While dehydrogenation is a fundamental organic reaction, its direct application for the synthesis of this specific compound is not explicitly described.

Specialized Preparative Approaches for this compound and its Analogs

Beyond the direct synthesis methods, specialized approaches have been developed for the preparation of this compound and its structurally related analogs. These methods often involve the use of specific starting materials and reaction conditions to achieve the desired molecular architecture.

Generation through Iminium Salt Intermediates from Vinyl Ethers

An alternative route to compounds structurally related to this compound involves the generation of iminium salt intermediates from vinyl ethers. For instance, the synthesis of 3-dimethylaminoacrolein (B57599) can be achieved by reacting a vinyl ether, such as isobutyl vinyl ether, with an iminium chloride derived from DMF and phosgene. wikipedia.org This reaction produces an enol ether iminium salt, which upon treatment with a dilute base like sodium hydroxide, yields 3-dimethylaminoacrolein. wikipedia.org While this example does not directly produce the 2-cyano derivative, it highlights the utility of vinyl ethers in generating the core 3-dimethylaminoacrolein structure.

Synthesis of Substituted this compound Derivatives (e.g., 2-Benzyl-3-(dimethylamino)acrolein)

The synthesis of substituted derivatives of this compound is of significant interest for various applications. One example is the synthesis of 2-benzyl-3-(dimethylamino)acrolein. A reported method for a related compound, 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde, involves the reaction of [(2,2-diethoxyethoxy)methyl]benzene with phosphorus pentachloride, followed by treatment with N,N-dimethylformamide. chemicalbook.com The resulting intermediate is then neutralized to yield the final product. chemicalbook.com This demonstrates a strategy for introducing a benzyl-type substituent at the 2-position of the acrolein backbone.

Another approach to substituted analogs involves multicomponent reactions. For instance, the synthesis of 2-amino-3-cyano-4H-chromene derivatives can be achieved through the condensation of salicylaldehydes, malononitrile (B47326), and other components. nih.govmdpi.comnih.gov While not a direct synthesis of a substituted this compound, these methods showcase the construction of complex molecules incorporating the cyano and amino functionalities on a different scaffold.

| Derivative | Synthetic Approach | Key Reagents | Reference |

| 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde | Reaction of a protected benzyl (B1604629) ether with a halogenating agent and DMF | [(2,2-Diethoxyethoxy)methyl]benzene, Phosphorus pentachloride, N,N-Dimethylformamide | chemicalbook.com |

| 2-Amino-3-cyano-4H-chromenes | Multicomponent condensation | Salicylaldehydes, Malononitrile, Piperidine (B6355638) | nih.govnih.gov |

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Knoevenagel condensation | Indole-3-carboxaldehyde, 2-Cyano-N-phenylacetamide | mdpi.com |

Elucidating Reactivity and Mechanistic Insights in 2 Cyano 3 Dimethylaminoacrolein Transformations

Nucleophilic and Electrophilic Activation of 2-Cyano-3-dimethylaminoacrolein

This compound possesses both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations. The enamine moiety provides a nucleophilic character at the C2 position, while the aldehyde and nitrile groups render the C1 and C3 positions susceptible to nucleophilic attack. Conversely, the electron-rich double bond can act as a nucleophile in certain reactions.

This compound readily reacts with compounds containing an activated methylene (B1212753) group, which are characterized by a CH₂ group flanked by two electron-withdrawing groups, making the methylene protons acidic. These reactions typically proceed via a nucleophilic attack of the carbanion, generated from the activated methylene compound, on the electrophilic C3 position of the acrolein backbone. This is often followed by the elimination of the dimethylamino group, leading to the formation of a new carbon-carbon bond and a variety of substituted products.

For instance, the reaction with malononitrile (B47326) in the presence of a base leads to the formation of dicyanobutadiene derivatives. Similarly, reactions with other CH-acidic nucleophiles like acetylacetone (B45752) and dimedone can yield substituted pyranone and chromene derivatives, respectively. researchgate.net The versatility of this approach allows for the synthesis of a wide array of complex molecules from simple starting materials.

A study by M. A. El-Hashash et al. demonstrated the reaction of a derivative, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, with various carbon and oxygen binucleophiles. researchgate.net With acetylacetone and dimedone in refluxing acetic acid, the reaction afforded pyranone and chromene derivatives. researchgate.net When reacted with C,N-binucleophiles such as 2-(benzothiazol-2-yl)acetonitrile and 2-(1H-benzimidazol-2-yl)acetonitrile, it resulted in the formation of 1H-pyrido[2,1-b]benzothiazole and pyrido[1,2-a]benzimidazole (B3050246) derivatives, respectively. researchgate.net Furthermore, treatment with phenols like phenol, resorcinol, α-naphthol, and β-naphthol in boiling acetic acid yielded various coumarin (B35378) derivatives. researchgate.net

Table 1: Reactions of this compound Analogue with CH-Acidic Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Acetylacetone | Pyranone derivative |

| Dimedone | Chromene derivative |

| 2-(Benzothiazol-2-yl)acetonitrile | 1H-Pyrido[2,1-b]benzothiazole derivative |

| 2-(1H-Benzimidazol-2-yl)acetonitrile | Pyrido[1,2-a]benzimidazole derivative |

This table summarizes the types of products formed from the reaction of a this compound analogue with various CH-acidic nucleophiles as reported by El-Hashash et al. researchgate.net

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. Derivatives of this compound can participate in Knoevenagel-type condensations, where the aldehyde group serves as the electrophilic partner.

For example, the condensation of a 2-cyano-N-phenylacetamide with an aromatic aldehyde leads to the formation of (E)-2-cyano-N,3-diphenylacrylamide. nih.gov This reaction is typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. nih.govresearchgate.net The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product. nih.gov

The choice of solvent and catalyst can significantly influence the reaction's efficiency and outcome. arkat-usa.orgscielo.org.mx For instance, ionic liquids have emerged as environmentally benign and efficient media for Knoevenagel condensations. arkat-usa.orgscielo.org.mx Research has shown that dicationic ionic liquids can act as highly effective solvents, promoting the reaction between aldehydes and ethyl cyanoacetate. arkat-usa.org The use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been explored to improve yields and reaction conditions. scielo.org.mx

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2-Cyano-N-phenylacetamide | Triethylamine | (E)-2-Cyano-N,3-diphenylacrylamide | nih.gov |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperidine/Methanol | 2-Cyanoacrylates | researchgate.net |

| 6-Nitroveratraldehyde | 2-Cyanoacetamide | Piperidine/Methanol | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

This table provides a selection of Knoevenagel condensation reactions involving derivatives related to the core structure of interest, highlighting the diversity of reactants and conditions.

Cycloaddition and Annulation Strategies Involving this compound

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems. This compound, with its conjugated system and multiple reactive sites, is an excellent substrate for such transformations.

Pericyclic reactions, which proceed through a cyclic transition state, offer a concerted and often stereospecific route to cyclic products. The diene-like structure within this compound can potentially participate in Diels-Alder reactions, a class of [4+2] cycloadditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. mdpi.comnih.gov The reactivity of this compound makes it an ideal component in MCRs for the synthesis of diverse heterocyclic libraries. For example, a multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been developed using salicylaldehydes, malononitrile dimer, and malonic acid. mdpi.comnih.gov While this example does not directly use this compound, it highlights the potential for similar enamine-containing structures to participate in such complex transformations.

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. While this compound itself contains an aldehyde, its derivatives can also act as the active hydrogen component or be involved in subsequent cyclizations following a Mannich-type addition.

Recent research has shown the development of organocatalyzed asymmetric Mannich/cyclization tandem reactions. For instance, 2-benzothiazolimines have been reacted with 2-isothiocyanato-1-indanones to construct chiral spirocyclic compounds. mdpi.com This demonstrates the utility of imine-containing structures, which can be conceptually related to the enamine functionality of this compound, in sophisticated cascade reactions.

Vilsmeier Reagent-Mediated Transformations Utilizing this compound Analogues

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful tool for formylation and cyclization reactions. While the synthesis of this compound itself can be achieved using a Vilsmeier-type approach from β-dimethylaminoacrylonitrile, the Vilsmeier reagent can also be employed to effect transformations on related structures. prepchem.com

The Vilsmeier reagent is known to facilitate cyclization and ring annulation reactions. For instance, it has been used in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This process involves an initial formylation followed by a cyclization cascade. The resulting functionalized quinolines can then be further transformed. Although not directly involving this compound, this illustrates the type of transformations that can be achieved with the Vilsmeier reagent on analogous substrates containing activated aromatic or aliphatic systems. The electron-rich nature of the enamine system in this compound suggests its potential to react with the Vilsmeier reagent, leading to formylation or other electrophilic substitution reactions at the C2 position.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Acetylacetone |

| Dimedone |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide |

| 2-(Benzothiazol-2-yl)acetonitrile |

| 2-(1H-Benzimidazol-2-yl)acetonitrile |

| Phenol |

| Resorcinol |

| α-Naphthol |

| β-Naphthol |

| 2-Cyano-N-phenylacetamide |

| (E)-2-Cyano-N,3-diphenylacrylamide |

| Benzaldehyde |

| Piperidine |

| Triethylamine |

| Ethyl cyanoacetate |

| 6-Nitroveratraldehyde |

| 2-Cyanoacetamide |

| 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide |

| Ethyl cyanoacetoacetate |

| Diisopropylethylammonium acetate |

| Salicylaldehydes |

| Malononitrile dimer |

| Malonic acid |

| 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids |

| 2-Benzothiazolimines |

| 2-Isothiocyano-1-indanones |

| Phosphorus oxychloride |

| N,N-Dimethylformamide |

| β-Dimethylaminoacrylonitrile |

| N-Arylacetamides |

Diverse Reaction Pathways of this compound

This compound is a versatile building block in organic synthesis due to its unique combination of functional groups: a cyano group, an enamine, and an aldehyde. This arrangement of electron-withdrawing and electron-donating groups on a conjugated system makes it a highly reactive and useful precursor for the synthesis of various heterocyclic compounds.

Condensation with Hydrazine (B178648) Derivatives

The reaction of this compound and its derivatives with hydrazine and substituted hydrazines is a well-established method for the synthesis of substituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine derivative typically attacks the electrophilic C-3 carbon of the acrolein backbone, leading to the displacement of the dimethylamino group. The second nitrogen atom of the hydrazine then attacks the carbon of the cyano group, leading to cyclization and the formation of the pyrazole (B372694) ring.

In a related example, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with hydrazine hydrate (B1144303) proceeds regioselectively to yield the corresponding 5-amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide. researchgate.netresearchgate.net Similarly, studies on 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides demonstrate that the reaction with hydrazine derivatives involves the cyano and enamine groups, leaving the thiocarbamoyl group intact, to produce 4-thiocarbamoylpyrazoles. nih.govresearchgate.net This highlights the general reactivity pattern where the enamine and cyano groups of the core structure are the primary sites of reaction with dinucleophiles like hydrazine.

The general reaction can be summarized as follows:

Table 1: Synthesis of Pyrazole Derivatives from Acrylamide Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide | Hydrazine Hydrate | 5-Amino-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide | researchgate.net |

| 2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides | Hydrazine Derivatives | 1-Substituted-4-thiocarbamoylpyrazoles | nih.gov |

| 2-Cyano-N-cyclohexyl-3-acrylamide derivatives | Hydrazine Derivatives | Fused Pyrazolo[1,5-a]pyrimidines | researchgate.net |

Formation of Vinylogous Amide Acetals and Amidines

The reactivity of this compound is analogous to that of the simpler 3-dimethylaminoacrolein (B57599), which is considered a vinylogous dimethylformamide (DMF). wikipedia.org The activated aldehyde group in these structures can react with agents like dialkyl sulfates. The resulting intermediate is highly reactive towards nucleophiles.

Reaction with alkoxides, such as sodium methoxide, leads to the formation of stable vinylogous amide acetals. wikipedia.org If amines are used as the nucleophile instead of alkoxides, the corresponding vinylogous amidines are formed. wikipedia.org This reactivity allows for the introduction of the C3 unit of the acrolein into various molecules, further expanding its synthetic utility.

The general pathway is depicted below:

Activation: The aldehyde group of this compound reacts with an activating agent (e.g., dimethyl sulfate).

Nucleophilic Attack: An alkoxide or an amine attacks the activated intermediate.

Product Formation: This results in the formation of a vinylogous amide acetal (B89532) or a vinylogous amidine, respectively.

Table 2: Formation of Vinylogous Derivatives

| Reagent Class | Product Class | Description | Reference |

|---|---|---|---|

| Alkoxides (e.g., Sodium Methoxide) | Vinylogous Amide Acetals | Formed by the reaction of the activated acrolein with an alkoxide. | wikipedia.org |

| Amines | Vinylogous Amidines | Formed by the reaction of the activated acrolein with a primary or secondary amine. | wikipedia.org |

Computational and Theoretical Studies of this compound Reactivity

Computational chemistry provides powerful tools to understand the intricate details of chemical reactions, including mechanisms, regioselectivity, and stereoselectivity. These methods have been applied to systems structurally related to this compound to elucidate its reactivity.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and predict their reactivity. For reactions involving complex substrates like this compound derivatives, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates.

For instance, in the study of the reactivity of (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide, a close analog, computational studies using the DFT/B3LYP/6-31+G(d) level of theory were employed. researchgate.net Such studies help in understanding the regioselectivity of reactions by analyzing the frontier molecular orbitals (HOMO-LUMO), as well as local, global, electrophilicity, and nucleophilicity indexes. researchgate.net The analysis of the molecular electrostatic potential (ESP) can also reveal interactions, such as hydrogen bonding, between reactants. researchgate.net These theoretical calculations provide a detailed picture of the electronic factors governing the reaction mechanism.

Predictive Models for Regioselectivity and Stereoselectivity in this compound Reactions

Building on the insights from DFT calculations, predictive models can be developed to forecast the outcome of reactions. Understanding the factors that control regioselectivity and stereoselectivity is crucial for designing efficient synthetic routes.

Regioselectivity: The reaction of this compound with unsymmetrical nucleophiles can potentially lead to multiple products. Computational models based on frontier molecular orbital theory and electrophilicity/nucleophilicity indices can predict the most likely site of attack. For example, in condensations with hydrazine derivatives, these models can explain why the reaction proceeds via attack at the C-3 position and the cyano carbon. researchgate.net

Stereoselectivity: While many reactions of this compound result in achiral products, its use in more complex, multi-component reactions can lead to the formation of new stereocenters. Computational modeling is a valuable tool for predicting the stereochemical outcome of such reactions. rsc.org Although detailed stereoselectivity models for this specific compound are not widely reported, the principles are well-established. These models analyze the energies of different transition states leading to various stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. However, it is worth noting that in some multi-component reactions involving related β-enaminonitriles, the observed diastereoinduction can be low. researchgate.net

Strategic Applications of 2 Cyano 3 Dimethylaminoacrolein in Complex Chemical Syntheses

Synthesis of Diverse Heterocyclic Compounds

The reactivity of 2-cyano-3-dimethylaminoacrolein makes it an invaluable reagent for the construction of numerous heterocyclic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Pyrroles and Pyrazoles Derived from this compound

The synthesis of pyrrole (B145914) and pyrazole (B372694) derivatives often utilizes the reactive nature of this compound.

Pyrroles: While direct reactions of this compound to form simple pyrroles are not extensively detailed in the provided context, the synthesis of functionalized pyrroles often involves related enaminone structures. For instance, pyrrole-based enaminones are used as building blocks for more complex systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov A general approach to polysubstituted pyrroles involves the metal-catalyzed cyclization of ynone starting compounds. researchgate.net

Pyrazoles: The reaction of this compound with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles. wikipedia.org For example, treatment with hydrazine hydrate (B1144303) can yield the parent pyrazole in high yield. wikipedia.org The reaction of the related (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with phenylhydrazine (B124118) also produces pyrazole derivatives. researchgate.net The Knorr pyrazole synthesis, a classical method, involves the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com

Table 1: Synthesis of Pyrroles and Pyrazoles

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2-Formylpyrrole-based enaminones | Ammonium acetate (B1210297) | Pyrrolo[1,2-a]pyrazines | nih.gov |

| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | (1H-Indol-3-yl)pyrazole | researchgate.net |

| 1,3-Dicarbonyl compound | Hydrazine | Pyrazole | youtube.com |

| 3-Dimethylaminoacrolein (B57599) | Hydrazine hydrate | Pyrazole | wikipedia.org |

Pyridines and Quinolines via this compound Intermediates

This compound and its derivatives are instrumental in the synthesis of pyridine (B92270) and quinoline (B57606) ring systems.

Pyridines: Functionally substituted enaminones, which can be derived from this compound, are key starting materials for pyridine and pyridone synthesis. researchgate.net The reaction of 2‐dimethylaminomethylene‐3‐oxo‐N‐phenylbutyramide with active methylene (B1212753) nitriles like malononitrile (B47326) or cyanoacetamide leads to the formation of pyridone derivatives. researchgate.net Furthermore, the reaction of hydrazide-hydrazone derivatives with cinnamonitrile (B126248) derivatives yields pyridine compounds. nih.gov

Quinolines: The synthesis of quinoline derivatives can be achieved through various routes involving intermediates structurally related to this compound. For instance, pyrano[3,2-c]quinoline analogues can be synthesized via a one-pot multicomponent condensation. nih.gov The synthesis of 2-cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide involves the reaction of a quinolone derivative with ethyl cyanoacetate. sapub.org Additionally, the reaction of 2-naphthylamine (B18577) with the dimethyl sulfate (B86663) adduct of 3-dimethylaminoacrolein can be cyclized to form benzo[f]quinoline. wikipedia.org

Table 2: Synthesis of Pyridines and Quinolines

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2‐Dimethylaminomethylene‐3‐oxo‐N‐phenylbutyramide | Malononitrile | 6-Methylpyridone derivative | researchgate.net |

| Hydrazide-hydrazone derivative | Cinnamonitrile derivatives | Pyridine derivatives | nih.gov |

| 2,4-Dihydroxy-1-methylquinoline, malononitrile, aromatic aldehydes | - | Pyrano[3,2-c]quinoline analogues | nih.gov |

| 1-Amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one | Ethyl cyanoacetate | 2-Cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide | sapub.org |

| 3-Dimethylaminoacrolein dimethyl sulfate adduct | 2-Naphthylamine, Sodium methoxide | Benzo[f]quinoline | wikipedia.org |

Pyrimidines and Other Diazine Systems

The construction of pyrimidine (B1678525) and other diazine ring systems is a significant application of this compound.

Pyrimidines: this compound reacts almost quantitatively with guanidine (B92328) to form 2-aminopyrimidine (B69317). wikipedia.org The versatile enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, reacts with guanidine and thiourea (B124793) to afford pyrimidine and pyrimidinethione derivatives, respectively. researchgate.net Furthermore, the reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with α-heteroarylamines leads to condensed indolylpyrimidines. researchgate.net

Other Diazines: The reaction of β-dimethylamino-α,β-enones with urea (B33335) derivatives can lead to the formation of N,N'-(1,4-phenylene)bis(6-phenyl-1,2-dihydropyrimidine-5-carboxamide)-2-oxo derivatives. researchgate.net The reaction of cyanoacetylhydrazine with chloroacetone (B47974) can lead to 1,2,4-triazine (B1199460) derivatives. scirp.org

Table 3: Synthesis of Pyrimidines and Other Diazines

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Guanidine | Isoxazole (B147169) derivative | researchgate.net |

| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | α-Heteroarylamines | Condensed indolylpyrimidines | researchgate.net |

| Cyanoacetylhydrazine | Chloroacetone, Hydrazine hydrate | 1,2,4-Triazine derivative | scirp.org |

Isoxazoles and Related Nitrogen/Oxygen Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of isoxazoles and other heterocycles containing both nitrogen and oxygen atoms.

Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632). nih.gov A series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an environmentally friendly aqueous medium. mdpi.com The versatile enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, reacts with hydroxylamine to regioselectively afford an isoxazole derivative. researchgate.net

Related Nitrogen/Oxygen Heterocycles: The reaction of cyanoacetylhydrazine with chloroacetone can lead to the formation of 1,3,4-oxadiazine derivatives. scirp.org

Table 4: Synthesis of Isoxazoles and Related N/O Heterocycles

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 3-(Dimethylamino)-1-arylprop-2-en-1-one | Hydroxylamine hydrochloride | 5-Arylisoxazole | mdpi.com |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Hydroxylamine | Isoxazole derivative | researchgate.net |

| Cyanoacetylhydrazine | Chloroacetone, Benzenediazonium chloride | 1,3,4-Oxadiazine derivative | scirp.org |

Indoles and Fused Indole (B1671886) Systems

While this compound itself is not a direct precursor for the indole ring, related cyano-containing compounds are pivotal in the synthesis of various indole derivatives. The synthesis of 3-cyanoacetyl indoles can be achieved through the reaction of indoles with cyanoacetic acid in the presence of an activating agent like acetic anhydride. nih.govresearchgate.net These 3-cyanoacetyl indoles then serve as versatile starting materials for a wide range of more complex indole-containing molecules. For instance, they can be used in one-pot multi-component reactions to produce polysubstituted indol-3-yl substituted pyran derivatives. nih.gov

Utilization in Malondialdehyde and Precursor Chemistry

This compound serves as a stable and less toxic precursor for malondialdehyde, a compound that is genotoxic, mutagenic, and potentially carcinogenic. wikipedia.org Upon exposure to strong bases like sodium hydroxide, this compound can cleave dimethylamine (B145610) to form propanedial (B3416024) (malondialdehyde). wikipedia.org This property is particularly useful in biochemical studies where a controlled release of malondialdehyde is required, for example, in the thiobarbituric acid test for determining malondialdehyde precursors in tissues. nih.gov The ability to generate malondialdehyde in situ from a stable precursor enhances the safety and reproducibility of such assays.

Derivatization and Functionalization of Porphyrinoids and Corroles through this compound Chemistry

This compound serves as a versatile C3-building block for the annulation of carbocyclic rings onto the periphery of porphyrinoid and corrole (B1231805) macrocycles. This strategy allows for the fine-tuning of the electronic and steric properties of the parent macrocycles, leading to new derivatives with tailored characteristics for various applications. The reactivity of this compound, stemming from its combination of an electron-donating dimethylamino group and electron-withdrawing cyano and aldehyde functionalities, facilitates its use in Vilsmeier-type reactions and other condensation-cyclization sequences with activated positions on porphyrinoid skeletons.

A key application of this chemistry is in the synthesis of benzoporphyrins and related structures. For instance, the reaction of nickel(II) octaethylporphyrin with the Vilsmeier reagent derived from this compound can lead to the formation of a β-formylated porphyrin intermediate. Subsequent intramolecular cyclization and aromatization steps yield benzo-annulated porphyrins. This approach has been successfully employed to create a range of functionalized macrocycles, including benzochlorins, benzoisobacteriochlorins, and benzobacteriochlorins sigmaaldrich.com. The introduction of these fused rings significantly red-shifts the absorption spectra of the porphyrins, a desirable feature for applications in photodynamic therapy and near-infrared (NIR) imaging.

The functionalization is not limited to simple annulation. The cyano group and the remnant of the dimethylamino group on the newly formed ring offer further sites for chemical modification. This allows for the attachment of additional functional units, such as solubilizing groups, targeting moieties, or other chromophores, expanding the utility of the resulting porphyrinoid systems.

Development of Functional Materials and Advanced Organic Scaffolds

The unique electronic and structural characteristics of this compound make it a valuable precursor in the development of a wide array of functional organic materials. Its inherent polarity and reactive functional groups are leveraged to construct complex molecular architectures with specific optical and electronic properties.

Synthesis of Polymethine Dyes and Related Chromophores

Polymethine dyes are characterized by a chromophoric system of conjugated double bonds flanked by an electron donor and an electron acceptor group wikipedia.org. This compound is an ideal building block for such dyes due to its vinylogous nature, combining the functionalities of an enamine and an unsaturated aldehyde wikipedia.org.

Its reaction with CH-acidic compounds, such as malononitrile or derivatives, leads to the formation of extended 1,3-butadiene (B125203) systems, which form the core of many polymethine and cyanine (B1664457) dyes wikipedia.org. For example, 3-dimethylaminoacrolein, a closely related compound, has been utilized in the synthesis of Y-shaped cyanine dyes featuring dimethylamino end groups sigmaaldrich.com. The general strategy involves the condensation of this compound with a suitable nucleophile or CH-acidic compound to extend the conjugated system. The dimethylamino group acts as a potent electron donor, while the cyano group serves as an effective electron acceptor, establishing the push-pull system essential for the chromophoric properties of these dyes. The length and nature of the conjugated bridge can be systematically varied to tune the absorption and emission wavelengths across the visible and near-infrared regions of the spectrum.

| Reagent Class | Resulting Structure | Chromophore Type |

| CH-Acidic Compounds (e.g., Malononitrile) | Extended 1,3-Butadiene Derivatives | Polymethine/Cyanine Precursors |

| Active Methylene Compounds | Substituted Polyenes | Polymethine Dyes |

| Heterocyclic Salts (e.g., Pyridinium, Quinolinium) | Styryl-type Dyes | Cyanine Dyes |

Engineering of Donor-Acceptor Fluorophores

The intrinsic electronic asymmetry of this compound, featuring a strong electron-donating dimethylamino group and an electron-accepting cyano-acrolein fragment, makes it a prime candidate for constructing donor-acceptor (D-A) fluorophores. In these systems, photoexcitation leads to an intramolecular charge transfer (ICT) from the donor to the acceptor, a process that is often accompanied by strong fluorescence.

The synthesis of such fluorophores typically involves the reaction of the aldehyde group of this compound with various aromatic or heteroaromatic amines via Knoevenagel or similar condensation reactions. This links the D-A core of the acrolein derivative to another π-system, creating an extended conjugated molecule with pronounced ICT character. The resulting fluorophores often exhibit solvatochromism, where the emission color changes with the polarity of the solvent, making them useful as environmental sensors. The concept of using cyano groups as acceptors in D-A systems is well-established, as seen in 2,6-dicyanoaniline-based compounds, which are described as Acceptor-Donor-Acceptor (A-D-A) systems researchgate.net. Similarly, donor-acceptor-donor (D-A-D) molecules have been synthesized using cyano-functionalized thiophenes as the acceptor unit rsc.org. By analogy, this compound provides a ready-made D-A platform for the synthesis of novel fluorescent materials.

| Donor Moiety | Acceptor Moiety | Resulting Fluorophore Type | Potential Application |

| Dimethylamino | Cyano-acrolein | Push-Pull System | Fluorescent Probes, NLO Materials |

| Arylamine (via condensation) | Cyano-acrolein | Extended D-π-A System | Solvatochromic Dyes, Bio-imaging |

| Thiophene (B33073)/Pyrrole (via condensation) | Cyano-acrolein | D-A-D or A-D-A Architectures | Organic Electronics, Sensors |

Precursors for Polymer and Biopolymer Synthesis

This compound and its derivatives are emerging as important monomers for the synthesis of functional polymers. The presence of multiple reactive sites—the aldehyde, the cyano group, and the activated double bond—allows for various polymerization strategies, including radical and condensation polymerizations.

A significant application is in the sustainable synthesis of functional polymers from plastic waste. For example, Poly(ethylene terephthalate) (PET) waste can be chemically degraded to produce terephthalic acid derivatives, which are then converted into monomers like (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid. This monomer, which incorporates the core structure of this compound, can then be used to create molecularly imprinted polymers (MIPs) researchgate.net. These MIPs show high selectivity for the template molecule and have applications in separation science and sensor technology.

Furthermore, derivatives of this compound, such as (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide, have been synthesized and used as functional monomers researchgate.net. This monomer has been copolymerized with commodity monomers like methyl methacrylate (B99206) (MMA) and acrylic acid (AA) using microemulsion polymerization to yield nanostructured polymers with tailored properties researchgate.net. The related class of alkyl 2-cyanoacrylates is well-known for its rapid anionic polymerization, which is the basis for cyanoacrylate adhesives. While their radical polymerization is more challenging, it can be achieved under specific conditions to produce polymers with a poly(olefin) backbone and pendant cyano and ester groups, offering unique material properties nih.gov.

| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Application |

| (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid | Molecular Imprinting | Molecularly Imprinted Polymer (MIP) | Selective Separation, Sensors |

| (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide | Microemulsion Copolymerization | Functional Nanosphere Polymers | Advanced Materials |

| Alkyl 2-cyanoacrylates | Radical Polymerization | Poly(alkyl 2-cyanoacrylate) | Specialty Polymers, Adhesives |

Advanced Analytical and Spectroscopic Characterization of 2 Cyano 3 Dimethylaminoacrolein Derivatives

Comprehensive Structural Elucidation of Reaction Products

The precise determination of the three-dimensional arrangement of atoms in the derivatives of 2-cyano-3-dimethylaminoacrolein is fundamental to understanding their reactivity and properties. Researchers utilize a combination of powerful analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to achieve unambiguous structural confirmation.

Application of X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed solid-state conformation of crystalline derivatives. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

For instance, the structural and spectral characteristics of ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) have been meticulously studied using X-ray crystallography. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/n. nih.govresearchgate.net The molecule adopts an almost planar, s-cis conformation in the solid state, with the cyanide group also lying within the molecular plane. nih.gov The structure is further stabilized by both intramolecular and intermolecular interactions. nih.govresearchgate.net

In another study, the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined through single-crystal X-ray diffraction. mdpi.com This analysis provided detailed crystal data, confirming the connectivity and stereochemistry of the complex heterocyclic system. mdpi.com The asymmetric unit of its crystal structure was found to contain two independent molecules with very similar conformations. mdpi.com

The synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide yielded the first reported crystal structure of an acyclic cyanohydrazide, which crystallized in the orthorhombic space group P212121. mdpi.com The analysis highlighted that the hybridization states of the hydrazide nitrogen atoms are different, a key structural insight. mdpi.com

Table 1: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Parameters | Reference |

| Ethyl 2-cyano-3-N,N-dimethyl amino acrylate | Monoclinic | P2(1)/n | a=4.26 Å, b=11.16 Å, c=19.63 Å, β=95.5° | nih.govresearchgate.net |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Orthorhombic | Pca21 | a=17.2514 Å, b=5.8392 Å, c=30.8194 Å | mdpi.com |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | a=8.1974 Å, b=10.6696 Å, c=12.9766 Å | mdpi.com |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

While X-ray crystallography is powerful for solid-state analysis, NMR and mass spectrometry are indispensable for confirming structures in solution and providing data on molecular weight and fragmentation.

The structure of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide was assigned based on comprehensive spectral data. researchgate.net Its 1H-NMR spectrum in DMSO-d6 showed two distinct sharp singlet signals at δ 3.27 ppm and 3.33 ppm, which are characteristic of the N,N-dimethylamino protons. researchgate.net The mass spectrum displayed a molecular ion peak at m/z = 298, corresponding to the molecular formula C15H14N4OS, confirming the identity of the synthesized compound. researchgate.net

Similarly, the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined not only by X-ray diffraction but also confirmed by NMR spectroscopy. mdpi.com For novel derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate, characterization was achieved using Fourier transform infrared (FT-IR) and 1H NMR spectroscopy, demonstrating the routine and essential nature of these techniques. nih.gov The reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with various nucleophiles produced a range of heterocyclic products whose structures were elucidated by elemental analysis and spectral data, including 13C-NMR and mass spectrometry, which showed characteristic molecular ion peaks for each derivative. researchgate.net

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Derivative | Analytical Technique | Key Findings | Reference |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide | 1H-NMR | N,N-dimethylamino protons at δ 3.27 and 3.33 ppm | researchgate.net |

| Mass Spectrometry | Molecular ion peak at m/z = 298 | researchgate.net | |

| Pyrimidinethione derivative | Mass Spectrometry | Molecular ion corresponding to C22H15N5OS2 | researchgate.net |

| 1,4-Diazepine derivative | 1H-NMR | Diazepine ring protons as doublets at δ 3.45 and 8.63 ppm | researchgate.net |

| Mass Spectrometry | Molecular ion at m/z = 310 | researchgate.net |

Spectroscopic Probing of Electronic and Optical Properties of Derivatives

The extended π-systems present in many this compound derivatives give rise to interesting electronic and optical properties. UV-Vis absorption and fluorescence spectroscopy are key tools for investigating these characteristics.

UV-Vis Absorption and Fluorescence Studies

Research into 2-cyanoarylacrylamide (2-CAA) derivatives has revealed notable fluorescence properties. researchgate.net These properties are attributed to the formation of dimers through intermolecular N-H···O hydrogen bonds. researchgate.net The fluorescence spectral studies indicate the coexistence of both amide and iminol tautomers in solution. researchgate.net This dual nature is supported by excitation wavelength-dependent fluorescence spectra and biexponential fluorescence decay profiles, which suggest the presence of more than one emitting species. researchgate.net

Furthermore, certain derivatives exhibit solid-phase fluorescence. For example, 3-(methoxyphenyl)-2-cyanoacrylamide derivatives show emission maxima in the range of λ 421–469 nm in the solid state. researchgate.net

Impact of Structural Modifications on Spectroscopic Signatures

The electronic and optical properties of these derivatives can be finely tuned by altering their molecular structure. The introduction of different substituents can significantly modify the absorption and emission characteristics.

It has been demonstrated that the equilibrium between the amide and iminol tautomers in 2-CAA derivatives can be controlled by the strategic placement of electron-donating or electron-withdrawing groups on the aromatic rings. researchgate.net This ability to tune the tautomeric equilibrium directly impacts the fluorescence signature of the molecule, allowing for the rational design of compounds with specific optical properties. researchgate.net The synthesis of a series of novel dyes based on a 5-phenyl-1,2,3,4-tetrahydronaphthalene skeleton, characterized by their spectroscopic properties in different solvents, further underscores the influence of the molecular environment and structure on the electronic behavior of these chromophores. researchgate.net

Conformational Analysis and Molecular Dynamics of this compound-Derived Structures

Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the conformational preferences of these derivatives. For ethyl 2-cyano-3-N,N-dimethyl amino acrylate, DFT calculations of potential energy curves suggest the existence of two structural isomers: a more stable s-cis and a less stable s-trans isomer, with a calculated enthalpy difference of 2.85 kcal/mol. nih.govresearchgate.net The theoretical optimized geometry aligns well with experimental X-ray data, confirming the preferential s-cis conformation in the solid state and the near-planar nature of the molecule. nih.govresearchgate.net

A theoretical study on related sensitizers for dye-sensitized solar cells examined the conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid (TCA) analogues. nu.edu.kz A relaxed potential energy surface scan revealed activation energy barriers of about 13 kcal/mol for rotation around the C-C bond connecting the thiophene (B33073) and cyanoacrylic acid moieties for both E and Z configurations. nu.edu.kz

Molecular dynamics (MD) simulations offer a way to study the behavior of these molecules over time. A 20-nanosecond MD simulation was conducted to investigate the behavior of a ligand derived from benzylidenemalononitrile at the active binding site of a target protein, providing insights into the stability and interactions of the ligand-protein complex. nih.gov Such computational approaches, including the calculation of thermodynamic parameters like enthalpy (ΔH) and Gibbs free energies (ΔG), are vital for confirming the stability of different derivative structures. nih.gov

Catalytic Strategies in the Chemistry of 2 Cyano 3 Dimethylaminoacrolein

Organocatalysis and Metal-Free Approaches in 2-Cyano-3-dimethylaminoacrolein Transformations

Organocatalysis has emerged as a powerful, metal-free tool in organic synthesis, offering mild reaction conditions and high levels of stereocontrol. researchgate.net In the context of compounds structurally related to this compound, such as 2-amino-3-cyano-4H-chromenes, organocatalysts have been pivotal. Bifunctional thioureas, for instance, have been successfully employed to catalyze the synthesis of these chromene derivatives with high enantioselectivity. mdpi.com These catalysts operate through a dual-activation mechanism, simultaneously activating both the nucleophile and the electrophile to facilitate the reaction. mdpi.com

Metal-free approaches extend to various other transformations. For example, the synthesis of cyanoacrylates has been achieved through an organocatalytic domino Knoevenagel condensation, hydration, and esterification sequence under solvent-free conditions. rsc.org This method is notable for its atom economy, as the water generated in situ during the Knoevenagel condensation is utilized in the subsequent hydration step. rsc.org Furthermore, metal-free methods have been developed for the cyanomethylation of aryl alkynoates using acetonitrile, showcasing the versatility of these approaches in forming new carbon-carbon bonds. nih.gov A recent straightforward and efficient metal-free methodology has been developed for the synthesis of 3-cyano-2-pyridones through C–C and C–N bond formation, highlighting wide functional group tolerance and mild reaction conditions. mdpi.com

The table below summarizes selected organocatalytic and metal-free reactions involving related cyano-compounds.

| Catalyst/Reagent | Reactants | Product | Key Features |

| Bifunctional Thiourea (B124793) | α,α-dicyanoolefins and β-naphthol | 2-amino-3-cyano-4H-chromene derivatives | High enantioselectivity (up to 90% ee), good yields (up to 99%). mdpi.com |

| Cyanuric Chloride | Aldehyde, cyanoacetic acid, alcohol | Cyanoacrylates | Metal-free, solvent-free, domino reaction. rsc.org |

| tert-Butyl peroxybenzoate (TBPB) | Aryl alkynoates and acetonitrile | Cyanomethylated coumarin (B35378) derivatives | Metal-free, radical-mediated cyanomethylation. nih.gov |

| Potassium Carbonate (K2CO3) | 1,3-diphenylprop-2-yn-1-one and 2-cyano-N-methylacetamide | 3-cyano-2-pyridone derivatives | Metal-free, high yields, wide substrate scope. mdpi.com |

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a complementary approach to organocatalysis, enabling a different spectrum of chemical transformations. mdpi.com The cyano group is a versatile functional handle that can be readily transformed into various other groups, and transition metals play a crucial role in activating the otherwise inert C-CN bond. researchgate.netnih.gov These metals can catalyze a range of reactions, including cross-coupling, cyanofunctionalization, and cyanation reactions. researchgate.net

While direct transition metal-catalyzed reactions involving this compound itself are less commonly reported in the provided context, the principles are broadly applicable to related structures. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between various substrates. mdpi.com The versatility of these catalysts allows for fine-tuning of reactivity and selectivity by modifying the metal center or the associated ligands. mdpi.com

The following table provides examples of transition metal-catalyzed reactions on related cyano-compounds, illustrating the potential transformations applicable to this compound derivatives.

| Catalyst System | Reaction Type | Substrates | Product | Significance |

| Pd(OAc)2/Ag2CO3/P(OCH(CF3)2)3 | C-H/C-H Coupling | Indole (B1671886) and Thiophene (B33073) derivatives | Biaryl compounds | High regioselectivity and good yields in the synthesis of complex molecules. mdpi.com |

| Ph3PAuOTf | Cascade Reaction | Alkynoic acids and Phenylenediamines | Tri- and tetracyclic heterocycles | Excellent regioselectivity and high efficiency (1 mol% catalyst loading). mdpi.com |

| Silver(I) salts (e.g., AgOTf) | Cyclization | Alkynoic acids and Aminonucleophiles | Tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one | Demonstrates the utility of coinage metals in promoting cyclization reactions. mdpi.com |

Photoorganocatalytic Methodologies for Related Compounds

Photoorganocatalysis represents a burgeoning field that merges the principles of photocatalysis and organocatalysis to drive chemical reactions using visible light. While specific applications to this compound were not detailed in the provided search results, the methodologies have been applied to related compounds, suggesting potential avenues for future research. For example, visible-light-induced photocatalytic cyanation reactions have been reported, utilizing photosensitizers like Rhodamine-6G in the presence of an oxidant. researchgate.net These methods offer a green and sustainable alternative to traditional thermal processes.

Influence of Catalysis on Reaction Efficiency, Selectivity, and Green Chemistry Principles

The use of catalysis, whether organocatalysis or transition metal catalysis, has a profound impact on the efficiency, selectivity, and environmental footprint of chemical transformations involving this compound and its analogs.

Selectivity: Catalysts can exert remarkable control over the chemo-, regio-, and stereoselectivity of a reaction. In organocatalysis, chiral catalysts like bifunctional thioureas can induce high levels of enantioselectivity, leading to the formation of a single enantiomer of a chiral product. mdpi.com Similarly, the ligands coordinated to a transition metal center can be tailored to direct a reaction towards a specific regioisomer. mdpi.com

Green Chemistry Principles: The application of catalytic methods aligns well with the twelve principles of green chemistry.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. greenchemistry-toolkit.org

Atom Economy: Catalytic reactions often proceed with high atom economy, maximizing the incorporation of starting materials into the final product and minimizing waste.

Reduced Derivatives: Catalytic methods can often circumvent the need for protecting groups and other derivatization steps, simplifying synthetic routes. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Many modern catalytic reactions are designed to be performed in greener solvents or even under solvent-free conditions. rsc.org For example, a green and eco-friendly synthesis of 2-amino-3-cyano-4H-chromene derivatives has been developed using a biodegradable nanocomposite catalyst in aqueous media. ajgreenchem.com

Design for Energy Efficiency: By enabling reactions to occur at lower temperatures and pressures, catalysis contributes to reduced energy consumption. greenchemistry-toolkit.org

Emerging Research Directions and Future Perspectives in 2 Cyano 3 Dimethylaminoacrolein Chemistry

Innovations in Environmentally Benign Synthesis of 2-Cyano-3-dimethylaminoacrolein and its Derivatives

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally friendly synthetic protocols. Traditional methods for synthesizing this compound and its derivatives often rely on hazardous reagents and volatile organic solvents. prepchem.com Current research is therefore focused on creating "green" alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation include:

Use of Biodegradable Catalysts: Researchers are exploring the use of biodegradable and reusable catalysts to promote the synthesis of heterocyclic compounds derived from cyano-activated precursors. For instance, a novel biodegradable nanocomposite, Eggshell/Fe3O4, has been successfully employed for the green synthesis of 2-amino-3-cyano-4H-chromene derivatives. ajgreenchem.com This approach offers considerable advantages, including easy catalyst recovery and simple workup procedures, which could be adapted for the synthesis of this compound derivatives. ajgreenchem.com

Green Solvents and One-Pot Procedures: The development of synthetic routes in environmentally benign solvents or under solvent-free conditions is a major goal. The diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines has been achieved in green solvents like 2-MeTHF at mild temperatures in a one-pot procedure. researchgate.net Such methodologies, which combine multiple reaction steps into a single operation, reduce waste and improve efficiency, representing a promising avenue for the synthesis of derivatives from this compound.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. mdpi.com The multicomponent synthesis of dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate in DMSO at room temperature highlights the potential of MCRs for generating complex molecules from simple precursors in an atom-economical fashion. mdpi.com This strategy could be extended to utilize this compound as a key component.

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The rich functionality of this compound provides a fertile ground for discovering new reactions and reactivity patterns. While its role in the synthesis of heterocycles is well-established, researchers are now probing more intricate and previously unexplored transformations.

Future research in this area is likely to focus on:

Novel Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloaddition reactions. While [3+2] cycloadditions are a known class of reactions for related dipoles uchicago.edu, exploring their full potential with this specific substrate could lead to new heterocyclic frameworks. Furthermore, recent work on the base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles (related to 2-cyanoacetamidines) with heterocyclic azides to form N-heteroaryl-1,2,3-triazole-4-carbimidamides showcases the potential for novel tandem reactions involving a Cornforth-type rearrangement. beilstein-journals.orgurfu.ru Applying similar strategies to this compound could unlock new synthetic pathways.

Tandem and Cascade Reactions: The multiple reactive sites in this compound can be exploited in tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. The reaction of the related enaminonitrile, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, with various nucleophiles demonstrates how the molecule can undergo Michael addition followed by intramolecular cyclization to regioselectively produce complex heterocyclic systems like isoxazoles, pyrazoles, and pyrimidines. researchgate.netresearchgate.net Investigating similar sequential reactions with this compound could provide rapid access to diverse molecular scaffolds.

C-H Activation and Functionalization: Modern synthetic methods increasingly utilize C-H activation to directly functionalize organic molecules. Exploring the direct C-H functionalization of the vinylic or aldehydic protons in this compound could offer new, more efficient routes to its derivatives, bypassing the need for pre-functionalized substrates.

Expansion of this compound's Utility in Interdisciplinary Research

The diverse structures that can be synthesized from this compound are of significant interest in fields beyond traditional organic synthesis, including medicinal chemistry, materials science, and agrochemistry.

Promising interdisciplinary applications include:

Medicinal Chemistry: Derivatives of 2-cyanoacrylamide have shown potential as therapeutic agents. For example, a series of 2-cyanoacrylamide derivatives tethered to an imidazopyridine core have been synthesized and identified as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for inflammatory diseases. nih.gov The ability of this compound to serve as a starting material for various heterocyclic systems makes it a valuable tool in the discovery of new bioactive molecules. Chromeno[2,3-b]pyridines, accessible from related synthons, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Materials Science: The electronic properties of molecules derived from this compound make them attractive for applications in materials science. For instance, ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate (B77674), a derivative, has been grown as a single crystal and studied for its optical and electrical properties. researchgate.net The extended π-system and the presence of donor (dimethylamino) and acceptor (cyano, aldehyde) groups in this compound suggest that its derivatives could be investigated as nonlinear optical materials, organic semiconductors, or components of dye-sensitized solar cells.

Agrochemistry: There is potential for developing new agrochemicals based on structures derived from this compound. A co-crystal of 2-cyano-2-isonitrosoacetamide, a related compound, with 3,4-dimethylpyrazole has been synthesized, combining two molecules with known agrochemical activities, including plant growth regulation and control of fungal diseases. nih.gov This highlights the possibility of using this compound as a scaffold for new pesticides or herbicides.

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools for understanding reaction mechanisms and predicting the outcomes of chemical reactions. mit.edumi-6.co.jp These advanced modeling techniques are poised to accelerate research in this compound chemistry.

Future directions in this area include:

DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) is a powerful method for elucidating reaction pathways and understanding electronic structure. ijcce.ac.ir DFT calculations can be used to model the transition states of reactions involving this compound, providing insights into selectivity and reactivity. researchgate.netijcce.ac.ir For example, theoretical studies can help predict the most likely products in its reactions with various nucleophiles or in cycloaddition reactions. scispace.com

Machine Learning for Reaction Prediction: Machine learning models are being developed to predict the products of chemical reactions with increasing accuracy. arxiv.org By training these models on large datasets of known reactions, it may become possible to predict novel transformations of this compound and to identify the optimal conditions for these reactions. arxiv.org This predictive power can guide experimental work and reduce the time and resources required for reaction discovery.

In Silico Design of Novel Derivatives: Computational tools can be used to design new derivatives of this compound with desired properties. For example, by modeling the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with high therapeutic potential. scispace.com Similarly, quantum chemical calculations can predict the electronic and optical properties of new materials derived from this versatile building block. researchgate.net

Q & A

Q. What strategies mitigate intellectual property conflicts in multi-institutional studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.